4-Methylbenzoyl fluoride
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Overview
Description
4-Methylbenzoyl fluoride is an organic compound with the molecular formula C₈H₇FO. It is a derivative of benzoyl fluoride, where a methyl group is substituted at the para position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
4-Methylbenzoyl fluoride can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride, which is then treated with hydrogen fluoride to yield this compound . Another method involves the oxidative dearomatization of phenols to form 2,5-cyclohexadienones, which react with difluoromethyl 2-pyridyl sulfone under basic conditions to produce gem-difluoroolefins, eventually leading to the formation of this compound .
Chemical Reactions Analysis
4-Methylbenzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form 4-methylbenzoic acid or reduced to form 4-methylbenzyl alcohol.
Acylation Reactions: It can be used in Friedel-Crafts acylation reactions to introduce the 4-methylbenzoyl group into aromatic compounds.
Common reagents used in these reactions include aluminum chloride for Friedel-Crafts acylation, and various oxidizing and reducing agents for oxidation and reduction reactions. The major products formed from these reactions include 4-methylbenzoic acid, 4-methylbenzyl alcohol, and various substituted aromatic compounds .
Scientific Research Applications
4-Methylbenzoyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methylbenzoyl fluoride involves its reactivity as an acylating agent. In Friedel-Crafts acylation reactions, it reacts with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride, to form acylated products. The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution .
Comparison with Similar Compounds
4-Methylbenzoyl fluoride can be compared with other benzoyl fluoride derivatives, such as:
Benzoyl fluoride: The parent compound without the methyl group.
4-Methylbenzoic acid: The carboxylic acid derivative.
4-Methylbenzyl alcohol: The alcohol derivative.
The presence of the methyl group in this compound makes it more reactive in certain chemical reactions compared to benzoyl fluoride. It also has different physical and chemical properties, such as boiling point and solubility, compared to its analogs .
Properties
IUPAC Name |
4-methylbenzoyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPZXSHNADAQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507557 |
Source
|
Record name | 4-Methylbenzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350-42-5 |
Source
|
Record name | 4-Methylbenzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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